2-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine
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Overview
Description
2-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine is a heterocyclic compound that features a piperazine ring substituted with a 3-bromophenylmethyl group and a pyrimidine ring substituted with a methyl group
Mechanism of Action
Target of Action
It is known that piperazine, a common structural motif in this compound, is found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Mode of Action
Piperazine derivatives have been reported to exhibit various biological activities, including antibacterial activity .
Biochemical Pathways
Piperazine derivatives are known to interact with various biochemical pathways associated with the disease states mentioned above .
Pharmacokinetics
It is known that the piperazine motif can positively modulate the pharmacokinetic properties of a drug substance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine typically involves a multi-step process. One common method includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions.
Substitution with 3-Bromophenylmethyl Group: The piperazine intermediate is then reacted with a 3-bromophenylmethyl halide in the presence of a base to introduce the 3-bromophenylmethyl group.
Formation of the Pyrimidine Ring: The final step involves the reaction of the substituted piperazine with a pyrimidine precursor under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the piperazine and pyrimidine rings.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
2-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly as an acetylcholinesterase inhibitor for the treatment of neurodegenerative diseases such as Alzheimer’s disease.
Biological Research: It is used in studies investigating the biological activity of piperazine and pyrimidine derivatives, including their antimicrobial, antiviral, and anticancer properties.
Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms, particularly those involving neurotransmission and enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is also an acetylcholinesterase inhibitor and has been studied for its potential in treating Alzheimer’s disease.
2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Another piperazine derivative with promising antibacterial activity.
Uniqueness
2-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a piperazine ring with a bromophenylmethyl group and a methylpyrimidine ring makes it a versatile compound for various applications in medicinal and biological research .
Properties
IUPAC Name |
2-[4-[(3-bromophenyl)methyl]piperazin-1-yl]-4-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN4/c1-13-5-6-18-16(19-13)21-9-7-20(8-10-21)12-14-3-2-4-15(17)11-14/h2-6,11H,7-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGIMUZRLXQAMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCN(CC2)CC3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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